molecular formula C48H46N2O4 B594728 N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide) CAS No. 1217447-82-9

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)

Cat. No.: B594728
CAS No.: 1217447-82-9
M. Wt: 714.906
InChI Key: VWHFLRGVWVBFFY-CXNSMIOJSA-N
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Description

“N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)” is a complex organic compound that features a cyclohexane ring substituted with two N-hydroxy-3,3,3-triphenylpropanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)” typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 3,3,3-triphenylpropanoic acid.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of intermediates.

    Catalysts and Reagents: Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is essential.

Chemical Reactions Analysis

Types of Reactions

“N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) are used.

    Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are employed.

    Substitution: Conditions typically involve Lewis acids like AlCl₃ (aluminium chloride) or FeCl₃ (ferric chloride).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,2-dione derivatives, while reduction may produce cyclohexane-1,2-diamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

In biological research, it may be used to study enzyme interactions and protein-ligand binding due to its unique structure.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which “N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)” exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate biochemical pathways by inhibiting or activating certain proteins.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)
  • N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2,2-triphenylpropanamide)

Uniqueness

The uniqueness of “N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)” lies in its specific stereochemistry and the presence of triphenyl groups, which confer distinct physical and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-hydroxy-N-[(1S,2S)-2-[hydroxy(3,3,3-triphenylpropanoyl)amino]cyclohexyl]-3,3,3-triphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H46N2O4/c51-45(35-47(37-21-7-1-8-22-37,38-23-9-2-10-24-38)39-25-11-3-12-26-39)49(53)43-33-19-20-34-44(43)50(54)46(52)36-48(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-18,21-32,43-44,53-54H,19-20,33-36H2/t43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHFLRGVWVBFFY-CXNSMIOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H46N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659807
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217447-82-9
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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